molecular formula C24H25FO6S B14883315 (2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-(hydroxymethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-(hydroxymethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B14883315
M. Wt: 460.5 g/mol
InChI Key: VQDDSLKEESRZCB-ZXGKGEBGSA-N
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Description

The compound “(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-(hydroxymethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule that features multiple functional groups, including hydroxyl groups, a fluorophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the fluorophenyl and thiophene groups, and the addition of hydroxymethyl groups. Typical synthetic routes might include:

    Formation of the Tetrahydropyran Ring: This could be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Fluorophenyl and Thiophene Groups: These groups could be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Addition of Hydroxymethyl Groups: Hydroxymethylation reactions could be used to introduce these functional groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as chromatography to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The fluorophenyl group can be reduced to form a phenyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or H₂ (Hydrogen) with a catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield aldehydes or ketones.

Scientific Research Applications

This compound’s unique structure makes it a candidate for various scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its bioactive functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Pathway Modulation: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5S,6R)-2-(3-((5-Phenylthiophen-2-yl)methyl)-4-(hydroxymethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
  • (2S,3R,4R,5S,6R)-2-(3-((5-(4-Chlorophenyl)thiophen-2-yl)methyl)-4-(hydroxymethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

The presence of the fluorophenyl group in the compound distinguishes it from similar compounds, potentially enhancing its biological activity or altering its chemical reactivity.

Properties

Molecular Formula

C24H25FO6S

Molecular Weight

460.5 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-(hydroxymethyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H25FO6S/c25-17-5-3-13(4-6-17)20-8-7-18(32-20)10-16-9-14(1-2-15(16)11-26)24-23(30)22(29)21(28)19(12-27)31-24/h1-9,19,21-24,26-30H,10-12H2/t19-,21-,22+,23-,24+/m1/s1

InChI Key

VQDDSLKEESRZCB-ZXGKGEBGSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)CO)F

Origin of Product

United States

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